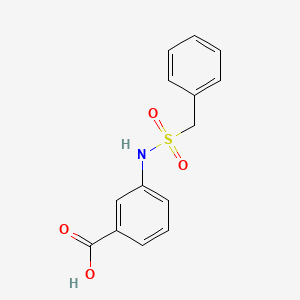

3-(Phenylmethanesulfonamido)benzoic acid

Overview

Description

3-(Phenylmethanesulfonamido)benzoic acid is a chemical compound with the molecular formula C14H13NO4S and a molecular weight of 291.32 . It is used for research purposes .

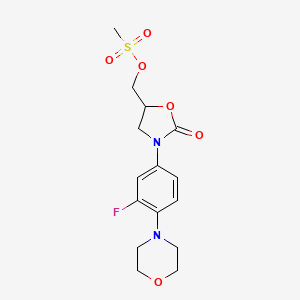

Molecular Structure Analysis

The molecular structure of 3-(Phenylmethanesulfonamido)benzoic acid consists of a benzoic acid moiety and a phenylmethanesulfonamido group . The presence of these functional groups may influence its physical and chemical properties.Physical And Chemical Properties Analysis

3-(Phenylmethanesulfonamido)benzoic acid is a powder that should be stored at room temperature . It has a predicted melting point of 197.92°C, a predicted boiling point of 513.3°C at 760 mmHg, and a predicted density of 1.4 g/cm³ . Its refractive index is predicted to be n20D 1.66 .Scientific Research Applications

Pharmacokinetic Modeling and Dietary Exposures

A study by Hoffman and Hanneman (2017) employed physiologically-based pharmacokinetic (PBPK) modeling for benzoic acid across different species, including rats, guinea pigs, and humans. This work highlighted the utility of such models in understanding metabolic variations and assessing dietary exposures to benzoates, emphasizing the importance of these compounds in food safety evaluations Hoffman & Hanneman, 2017.

Gut Function Regulation by Benzoic Acid

Research by Mao et al. (2019) discussed the role of benzoic acid as an antibacterial and antifungal preservative that could enhance growth and health by promoting gut functions. This study underscores the potential of benzoic acid to influence enzyme activity, immunity, and microbiota in the gut, suggesting its broader implications in nutritional science and health Mao, Yang, Chen, Yu, & He, 2019.

Analytical Techniques for Biomonitoring Exposure

Gonçalves et al. (2017) reviewed chromatography and mass spectrometry methodologies for determining S-phenylmercapturic acid, a specific biomarker for benzene exposure. This work illustrates the importance of advanced analytical techniques in environmental and occupational health, providing a foundation for monitoring exposure to potentially hazardous compounds Gonçalves, Borges, Carvalho, Alves, André, & Moreira, 2017.

Environmental Degradation of Polyfluoroalkyl Chemicals

Liu and Avendaño (2013) provided a comprehensive review of the environmental biodegradability of polyfluoroalkyl chemicals, highlighting the pathways through which these substances degrade and their transformation into perfluoroalkyl acids. Such studies are crucial for understanding the environmental fate and impacts of persistent organic pollutants, including those structurally related to benzoic acid derivatives Liu & Avendaño, 2013.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-(benzylsulfonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c16-14(17)12-7-4-8-13(9-12)15-20(18,19)10-11-5-2-1-3-6-11/h1-9,15H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKUOKKSPSEHEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201254222 | |

| Record name | 3-[[(Phenylmethyl)sulfonyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Phenylmethanesulfonamido)benzoic acid | |

CAS RN |

860699-55-4 | |

| Record name | 3-[[(Phenylmethyl)sulfonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860699-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(Phenylmethyl)sulfonyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide](/img/structure/B3371953.png)

![2-[(5-nitro-1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid](/img/structure/B3371976.png)

![N-[2-(acetylamino)ethyl]-2-chloroacetamide](/img/structure/B3372054.png)